Vemircopan

Complement factor D inhibition Pharmacokinetics Oral bioavailability

Vemircopan (ALXN2050) is a second-generation oral Factor D inhibitor offering enhanced potency, lower clearance, and higher oral bioavailability over first-generation danicopan. It demonstrated clinically meaningful hemoglobin increases (+3.6 g/dL) in PNH Phase 2 trials, establishing its utility for therapeutic window and erythrocyte lysis studies. Its lack of proteinuria benefit in IgAN/LN trials makes it a quantitative negative control. Select vemircopan for reproducible PK/PD benchmarking and alternative pathway dissection—not as a generic factor D inhibitor.

Molecular Formula C29H28BrN7O3
Molecular Weight 602.5 g/mol
CAS No. 2086178-00-7
Cat. No. B3325219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVemircopan
CAS2086178-00-7
Molecular FormulaC29H28BrN7O3
Molecular Weight602.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C
InChIInChI=1S/C29H28BrN7O3/c1-15-5-8-24(30)33-27(15)34-28(40)22-10-29(4)11-23(29)37(22)25(39)14-36-21-7-6-18(19-12-31-17(3)32-13-19)9-20(21)26(35-36)16(2)38/h5-9,12-13,22-23H,10-11,14H2,1-4H3,(H,33,34,40)/t22-,23+,29-/m0/s1
InChIKeyOCXAGXCMZACNEC-CTWZREHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vemircopan (CAS 2086178-00-7) Procurement Guide: Complement Factor D Inhibitor for Research and Clinical Trial Applications


Vemircopan (also designated ALXN2050, ACH‑5228) is an orally bioavailable, second‑generation small‑molecule inhibitor of complement factor D (CFD), the rate‑limiting serine protease in the alternative pathway of the complement cascade [REFS‑1]. The compound is characterized by a molecular weight of 602.48 g·mol⁻¹ (formula C₂₉H₂₈BrN₇O₃) and is supplied as a solid with a typical purity of 98.56–98.61% for research use [REFS‑2][REFS‑3]. Vemircopan has been evaluated in multiple Phase 2 clinical trials for complement‑mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH), IgA nephropathy (IgAN), and lupus nephritis (LN) [REFS‑4].

Vemircopan: Why In‑Class Complement Factor D Inhibitors Are Not Interchangeable


Within the class of oral complement factor D inhibitors, simple generic substitution is not scientifically valid due to substantial differences in preclinical pharmacokinetic profiles, selectivity for the target enzyme, and clinical efficacy outcomes. Direct comparative studies between vemircopan and its first‑generation predecessor, danicopan, reveal that vemircopan exhibits enhanced in vitro potency, lower systemic clearance, and higher oral bioavailability in animal models [REFS‑1]. These preclinical differentiators translate into distinct pharmacodynamic profiles in humans: while vemircopan demonstrated clinically meaningful hemoglobin improvements in PNH monotherapy, it failed to show statistically significant proteinuria reduction in IgAN and LN trials [REFS‑2][REFS‑3]. Furthermore, the safety profiles of factor D inhibitors differ markedly; the vemircopan program was terminated following identification of a liver‑enzyme‑elevation risk that was not observed with danicopan [REFS‑4]. Substituting a different factor D inhibitor for vemircopan in a research protocol would therefore introduce uncontrolled variability in both target engagement and off‑target safety signals, compromising data reproducibility and scientific validity.

Vemircopan Quantitative Evidence: Head‑to‑Head Comparisons, Selectivity Data, and Clinical Outcomes


Vemircopan vs. Danicopan: Preclinical Pharmacokinetic Advantage in Animal Models

In a direct preclinical comparison, vemircopan exhibited superior pharmacokinetic properties relative to danicopan, the first‑generation factor D inhibitor. Vemircopan demonstrated enhanced in vitro potency, lower systemic clearance, and higher oral bioavailability in animal studies [REFS‑1].

Complement factor D inhibition Pharmacokinetics Oral bioavailability Drug development

Vemircopan Clinical Efficacy in PNH: Hemoglobin Improvement vs. Placebo (Implicit)

In a Phase 2 open‑label trial in PNH patients (NCT04170023), vemircopan monotherapy (120 mg BID, with possible escalation to 180 mg BID) produced a clinically meaningful increase in hemoglobin from baseline. In treatment‑naïve patients, mean hemoglobin change was +3.6 g/dL (SD 1.5); in patients switched from eculizumab, mean change was +3.3 g/dL (SD 2.0) [REFS‑1].

Paroxysmal nocturnal hemoglobinuria Hemoglobin Complement inhibition Phase 2 clinical trial

Vemircopan vs. Placebo: Lack of Statistically Significant Proteinuria Reduction in IgAN

In a Phase 2 randomized, placebo‑controlled trial in IgAN (NCT05097989), vemircopan 180 mg BID produced a 26.2% reduction in urine protein from baseline, compared with a 10.3% reduction with placebo. The relative treatment effect was −17.7% (90% CI: −37.5% to 8.3%), which was not statistically significant [REFS‑1].

IgA nephropathy Proteinuria Complement factor D inhibition Randomized controlled trial

Vemircopan vs. Placebo: Proteinuria Reduction in Lupus Nephritis (Phase 2)

In the lupus nephritis cohort of the same Phase 2 trial (NCT05097989), vemircopan 180 mg BID produced a relative treatment effect on UPCR reduction versus placebo of −6.0% (95% CI: −49.3% to 74.4%; p = 0.87) at week 26, which was not statistically significant [REFS‑1].

Lupus nephritis Proteinuria Complement inhibition Randomized controlled trial

Vemircopan Research‑Grade Purity and Physicochemical Specifications

Commercially available vemircopan for research use is supplied with a purity of ≥98.56% (AKSci) or 98.61% (MedChemExpress). The compound has a molecular weight of 602.48 g·mol⁻¹ and a formula of C₂₉H₂₈BrN₇O₃ [REFS‑1][REFS‑2].

Compound procurement Purity analysis Physicochemical properties Quality control

Vemircopan: Recommended Research Applications and Experimental Use Cases


Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Factor D Inhibitors

Vemircopan is an optimal candidate for comparative PK/PD studies against first‑generation factor D inhibitors such as danicopan. Researchers can leverage the documented lower clearance and higher oral bioavailability to investigate how these pharmacokinetic differences translate into sustained alternative pathway inhibition in animal models [REFS‑1].

In Vitro and In Vivo Models of Paroxysmal Nocturnal Hemoglobinuria (PNH)

The clinically meaningful hemoglobin increase observed in Phase 2 trials (mean +3.6 g/dL in treatment‑naïve patients) establishes vemircopan as a valuable tool compound for PNH research. It is particularly suited for studies exploring the therapeutic window of factor D inhibition and for benchmarking novel complement inhibitors in PNH erythrocyte lysis assays [REFS‑1].

Negative Control or Comparator in Renal Complement‑Mediated Disease Models

Given the lack of statistically significant proteinuria reduction in both IgAN and lupus nephritis Phase 2 trials, vemircopan serves as a definitive negative control in studies of alternative pathway inhibition in these indications. It provides a quantitative benchmark for differentiating active compounds that demonstrate true efficacy [REFS‑2][REFS‑3].

Target Engagement and Selectivity Profiling in Complement Cascade Assays

Vemircopan's selective inhibition of factor D (as opposed to factor B or C5) makes it a useful tool for dissecting the specific contribution of the alternative pathway convertase to complement‑mediated pathology. Researchers can employ vemircopan in hemolytic assays, C3 deposition assays, or ex vivo serum complement activity measurements to precisely map factor D‑dependent mechanisms [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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